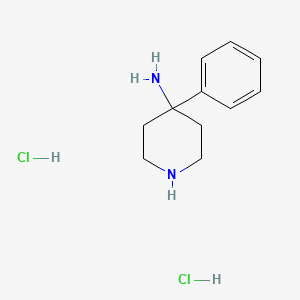

4-Phenylpiperidin-4-amine dihydrochloride

Description

Significance of Piperidine (B6355638) Derivatives in Organic Synthesis

The piperidine ring is a fundamental structural motif in organic and medicinal chemistry. nih.govwikipedia.org Piperidine-containing compounds are one of the most important synthetic fragments for the construction of drugs and are present in numerous classes of pharmaceuticals and naturally occurring alkaloids. nih.govresearchgate.net The versatility of the piperidine scaffold allows for extensive chemical modification, enabling the synthesis of a wide array of derivatives with diverse pharmacological properties. ijnrd.org

These derivatives are not only prevalent in medicine but also find applications in agrochemicals and as specialized reagents in organic synthesis. ijnrd.orgsolubilityofthings.com The ability to introduce various substituents onto the piperidine ring allows chemists to fine-tune the steric and electronic properties of molecules, which is critical for achieving desired biological activity and optimizing pharmacokinetic profiles. The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important objective in modern organic chemistry. nih.gov

Table 1: Chemical Properties of 4-Phenylpiperidin-4-amine (B3112317) Dihydrochloride (B599025)

| Property | Value |

| IUPAC Name | N-phenylpiperidin-4-amine;dihydrochloride |

| CAS Number | 99918-43-1 |

| Molecular Formula | C₁₁H₁₆N₂ · 2HCl |

| Molecular Weight | 249.18 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

Data sourced from multiple references. smolecule.comcaymanchem.comnih.gov

Foundational Role of 4-Phenylpiperidin-4-amine Dihydrochloride as a Synthetic Intermediate

This compound is primarily valued as a key intermediate in multi-step synthetic processes. Its structure represents a core scaffold that can be elaborated upon to create a range of complex target molecules. A significant area of its application is in the synthesis of potent analgesics.

The synthesis of certain fentanyl analogues, for example, can utilize precursors derived from the 4-anilinopiperidine structure. researchgate.net Methodologies like the Gupta method specifically identify 4-anilinopiperidine as a key precursor in the synthesis of 4-anilino-N-phenethylpiperidine (ANPP), which is the immediate precursor to fentanyl. federalregister.gov Synthetic routes often involve the reductive amination of a piperidone derivative with aniline (B41778), followed by further chemical transformations. chemicalbook.com The compound's utility as a foundational structure allows chemists to systematically introduce various functional groups to create new compounds with specific desired properties.

Overview of Academic Research Trajectories for the Compound

Academic research involving this compound follows several distinct trajectories. A primary focus is its use as an analytical reference standard. caymanchem.com In this context, it is used to identify and quantify impurities in the production of certain opioids, which is crucial for quality control and safety assessment in pharmaceutical manufacturing. smolecule.comcaymanchem.com

Furthermore, the compound and its parent structure, 4-anilinopiperidine, are subjects of research in medicinal chemistry for the development of novel therapeutic agents. vulcanchem.com Its structural framework is considered a "privileged scaffold," meaning it is capable of binding to multiple biological targets. Researchers have explored its use in creating inhibitors for various enzymes and viruses. Due to its role as a precursor in the synthesis of controlled substances like fentanyl, the compound is also of significant interest to forensic science and regulatory agencies. caymanchem.comfederalregister.govfederalregister.gov The Drug Enforcement Administration (DEA) has designated 4-anilinopiperidine and its salts, including the dihydrochloride form, as list I chemicals, highlighting their importance in the illicit manufacture of controlled substances. federalregister.govfederalregister.gov

Table 2: Research Applications of this compound

| Research Area | Application |

| Pharmaceutical Analysis | Analytical reference standard for impurity analysis in opioids. smolecule.comcaymanchem.com |

| Organic Synthesis | Key intermediate and building block for complex molecules, including analgesics. researchgate.net |

| Medicinal Chemistry | Core scaffold for the development of novel therapeutic agents. vulcanchem.com |

| Forensic Chemistry | Reference material in the analysis of clandestinely produced substances. caymanchem.comfederalregister.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-phenylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10;;/h1-5,13H,6-9,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDRVSBOYSMBJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Phenylpiperidin 4 Amine Dihydrochloride and Its Analogues

Established Synthetic Routes to the 4-Phenylpiperidin-4-amine (B3112317) Scaffold

The construction of the 4-phenylpiperidin-4-amine core has been achieved through several reliable synthetic strategies. These methods often involve the formation of the piperidine (B6355638) ring, followed by the introduction of the key phenyl and amine functionalities.

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination is a cornerstone in the synthesis of piperidine derivatives, including the 4-phenylpiperidin-4-amine scaffold. This powerful transformation allows for the formation of carbon-nitrogen bonds through the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. A common approach involves the reaction of a pre-formed piperidone with an appropriate amine.

For instance, a widely employed synthesis of N-aryl-4-aminopiperidine derivatives starts with a protected 4-piperidone (B1582916), such as N-Boc-4-piperidone. This ketone undergoes reductive amination with an aniline (B41778) derivative to furnish the corresponding 4-anilinopiperidine. The choice of reducing agent is critical for the success of this reaction, with sodium triacetoxyborohydride (B8407120) (STAB) being a frequently used reagent due to its mildness and selectivity. nih.govnih.gov The reaction proceeds through the in situ formation of an iminium ion, which is then reduced to the amine.

Another variation of this strategy involves a one-pot, two-step sequence where 1-(2-phenethyl)-4-piperidone is subjected to reductive amination with aniline using sodium triacetoxyborohydride to directly yield 4-anilino-1-phenethylpiperidine. nih.gov This highlights the efficiency of tandem reactions in streamlining synthetic sequences.

The following table summarizes representative reductive amination reactions for the synthesis of 4-aminopiperidine (B84694) precursors:

| Ketone/Aldehyde | Amine | Reducing Agent | Product |

| N-Boc-4-piperidone | Aniline | Sodium triacetoxyborohydride | N-Boc-4-anilinopiperidine |

| 1-Benzyl-4-piperidone | Aniline | Lithium aluminum hydride (after imine formation) | 1-Benzyl-4-anilinopiperidine |

| 1-(2-Phenethyl)-4-piperidone | Aniline | Sodium triacetoxyborohydride | 4-Anilino-1-phenethylpiperidine |

Palladium-Catalyzed Alkylation Approaches to N-Phenylpiperidines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl compounds and offer a powerful alternative for the construction of the N-phenylpiperidine linkage. wikipedia.orgopenochem.org This methodology involves the reaction of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

While direct C-N bond formation at the 4-position of a pre-existing 4-aminopiperidine with an aryl halide is a viable strategy, the Buchwald-Hartwig amination is more commonly employed to form the N-phenyl bond at the piperidine nitrogen. For example, a 1-unsubstituted or appropriately protected 4-aminopiperidine derivative can be coupled with an aryl halide to introduce the phenyl group onto the piperidine nitrogen. The choice of ligand is crucial for the efficiency of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.org

Furthermore, palladium catalysis can be utilized for C-H arylation, providing a direct method to introduce the phenyl group at the 4-position of the piperidine ring. This advanced strategy involves the direct functionalization of a C-H bond, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

Strategic Use of Protecting Groups in Synthesis (e.g., Boc-deprotection)

The synthesis of complex molecules like 4-phenylpiperidin-4-amine often necessitates the use of protecting groups to mask reactive functional groups and ensure chemoselectivity. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. nih.govresearchgate.net

In the synthesis of 4-phenylpiperidin-4-amine, the Boc group is typically introduced at an early stage to protect the piperidine nitrogen of a 4-piperidone precursor. This allows for subsequent chemical transformations, such as reductive amination at the 4-position, to proceed without interference from the secondary amine of the piperidine ring. nih.gov

The deprotection of the Boc group is a critical final step in many synthetic sequences. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (B109758) or dioxane. nih.gov The choice of deprotection conditions is important to avoid undesired side reactions and ensure a high yield of the final product. The strategic use of orthogonal protecting groups allows for the selective deprotection of one group in the presence of others, enabling the synthesis of complex, polyfunctionalized piperidine derivatives. researchgate.net

Innovations in Stereoselective and Chemo-selective Synthesis of 4-Phenylpiperidin-4-amine Derivatives

Recent advances in synthetic methodology have focused on the development of stereoselective and chemoselective approaches to access chiral and highly functionalized 4-phenylpiperidin-4-amine derivatives. These methods offer greater control over the three-dimensional structure and allow for the precise modification of the piperidine scaffold.

Asymmetric Synthesis of Piperidine Cores

The development of asymmetric methods to construct the chiral piperidine core is of paramount importance for accessing enantiomerically pure 4-phenylpiperidin-4-amine derivatives. Several strategies have been developed to achieve this, including the use of chiral catalysts and biocatalytic transformations.

Catalytic asymmetric synthesis provides an efficient route to chiral piperidines. For example, the [4+2] annulation of imines with allenes, catalyzed by a chiral phosphine, can furnish highly functionalized piperidine derivatives with excellent stereoselectivity. nih.gov Another approach involves the asymmetric synthesis of aminopiperidine-fused imidazopyridines through a multi-component cascade reaction initiated by a highly enantioselective Michael addition. nih.gov

Biocatalysis has emerged as a powerful tool for asymmetric synthesis. Multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase have been successfully employed for the stereoselective synthesis of chiral 3-aminopiperidines from acyclic precursors. mdpi.com Furthermore, biocatalytic transamination followed by diastereoselective enamine or imine reduction has been shown to produce trisubstituted piperidines with high stereoisomeric purity. researchgate.net These enzymatic methods offer the advantages of high enantioselectivity, mild reaction conditions, and environmental compatibility.

The following table highlights some innovative asymmetric syntheses of piperidine derivatives:

| Reaction Type | Catalyst/Enzyme | Key Features |

| [4+2] Annulation | Chiral Phosphepine | Highly enantioselective formation of functionalized piperidines. nih.gov |

| Michael Addition Cascade | Chiral Nitro Diester | Assembly of functionalized piperidinone skeleton in one pot. nih.gov |

| Multi-enzyme Cascade | Galactose Oxidase & Imine Reductase | Stereoselective synthesis of chiral 3-aminopiperidines. mdpi.com |

| Biocatalytic Transamination | Transaminase | Highly enantioselective formation of enamine intermediates. researchgate.net |

Selective Functionalization of the Piperidine Ring

The ability to selectively functionalize different positions of the piperidine ring is crucial for the synthesis of diverse analogues of 4-phenylpiperidin-4-amine. Chemoselective reactions allow for the modification of one functional group in the presence of others, enabling the late-stage diversification of the piperidine scaffold.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective introduction of substituents onto the piperidine ring. For example, transannular C-H arylation of alicyclic amines allows for the introduction of an aryl group at a specific position, offering a novel disconnection for the synthesis of complex piperidine derivatives. nih.gov

Other chemoselective transformations can be employed to modify the 4-aminopiperidine scaffold. For instance, after the initial synthesis of a 4-aminopiperidine core via reductive amination, the exocyclic amine can be further functionalized through acylation or alkylation, while the piperidine nitrogen remains protected. Subsequent deprotection and further modification of the piperidine nitrogen allow for the synthesis of a library of diverse compounds. nih.gov The development of chemoselective reactions that can differentiate between the two nitrogen atoms in the 4-aminopiperidine scaffold is a key area of ongoing research.

Green Chemistry Principles Applied to 4-Phenylpiperidin-4-amine Synthesis

The application of green chemistry principles to the synthesis of 4-phenylpiperidin-4-amine and related compounds aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of catalysis, safer solvents, and designing cascade reactions.

Catalysis plays a significant role in improving the sustainability of the synthesis. For instance, in routes that utilize benzyl (B1604629) protecting groups, their removal is often accomplished via catalytic hydrogenation with catalysts like palladium-on-charcoal (Pd/C). google.com This method is preferable to stoichiometric deprotection reagents that generate more waste. Furthermore, modern synthetic chemistry seeks to employ catalysts for the core bond-forming reactions, such as developing catalytic methods for amination that avoid the use of less atom-economical reagents.

Solvent selection is also critical. Traditional organic solvents such as dichloromethane (DCM) are effective but pose environmental and health risks. chemicalbook.comicm.edu.pl Green chemistry encourages the substitution of such solvents with more benign alternatives like ethanol (B145695) or water, or minimizing their use altogether.

Table 2: Application of Green Chemistry Principles

| Principle | Application in 4-Phenylpiperidin-4-amine Synthesis |

|---|---|

| Catalysis | Use of Pd/C for catalytic hydrogenation to remove protecting groups, replacing stoichiometric reagents. google.com |

| Atom Economy | Designing routes that maximize the incorporation of starting materials into the final product, such as efficient reductive amination protocols. smolecule.com |

| Safer Solvents | Replacing halogenated solvents like dichloromethane with greener alternatives such as ethanol or developing aqueous synthetic conditions. |

| Energy Efficiency | Utilizing catalytic processes that operate at or near ambient temperature and pressure. nih.gov |

| Waste Reduction | Implementing one-pot or cascade reactions to eliminate intermediate workup and purification steps, thus minimizing solvent and material waste. nih.gov |

Challenges in Synthetic Efficiency and Scalability of 4-Phenylpiperidin-4-amine Dihydrochloride (B599025) Production

Despite the existence of established synthetic routes, significant challenges remain in achieving high efficiency and scalability for the production of 4-phenylpiperidin-4-amine dihydrochloride. These challenges span chemical efficiency, process engineering, and regulatory compliance.

Scaling up the synthesis from laboratory to industrial production presents numerous logistical and engineering hurdles. nih.gov Reagents used in some syntheses, such as alkali metal cyanides or Grignard reagents, are hazardous and require specialized handling and equipment for large-scale operations. google.com Purification of intermediates and the final product can also be a bottleneck; methods like column chromatography, which are common in the lab, are often impractical and costly at an industrial scale. nih.gov Ensuring batch-to-batch consistency in terms of purity and yield is another major challenge in large-scale manufacturing, where slight variations in reaction conditions can lead to significant deviations in product quality. helixbiotech.com

Perhaps the most significant challenge for scalability is the regulatory status of the parent compound, N-phenyl-4-piperidinamine (also known as 4-AP). This chemical has been identified as a precursor for the synthesis of fentanyl and its analogues and is now under international control. unodc.org This regulatory scrutiny imposes stringent requirements for documentation, procurement, and handling, creating substantial legal and logistical barriers to large-scale licit production and distribution. unodc.org

| Regulatory | Precursor control status of N-phenyl-4-piperidinamine unodc.org | Strict legal and documentation requirements limit accessibility and increase compliance costs. |

Chemical Reactivity and Mechanistic Studies of 4 Phenylpiperidin 4 Amine Dihydrochloride

Fundamental Reaction Pathways of the Amine Functionality

The presence of two amine groups—a primary amine at the 4-position and the piperidine (B6355638) ring nitrogen—provides multiple sites for chemical transformation.

The exocyclic primary amino group possesses a lone pair of electrons, rendering it a potent nucleophile. This reactivity is central to the derivatization of the molecule, primarily through acylation and alkylation reactions.

Acylation: The primary amine readily reacts with various acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. These reactions typically proceed via a nucleophilic acyl substitution mechanism. The reaction is often conducted in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl).

Alkylation: The amino group can undergo nucleophilic attack on alkyl halides or be subject to reductive amination with aldehydes or ketones. Reductive amination, in particular, is a common strategy for synthesizing N-substituted 4-aminopiperidine (B84694) derivatives, proceeding through an intermediate imine which is subsequently reduced in situ.

These reactions underscore the availability of the nitrogen lone pair for bond formation with electrophilic centers, a cornerstone of its synthetic utility.

Table 1: Representative Nucleophilic Reactions of the Amino Group

Reaction Type Reagent Class Example Reagent Product Type Acylation Acid Chlorides Benzoyl chloride N-(4-phenylpiperidin-4-yl)benzamide Acylation Acid Anhydrides Acetic anhydride N-(4-phenylpiperidin-4-yl)acetamide Reductive Amination Aldehydes/Ketones + Reducing Agent Acetone + Sodium triacetoxyborohydride (B8407120) N-isopropyl-4-phenylpiperidin-4-amine Sulfonylation Sulfonyl Chlorides Benzenesulfonyl chloride N-(4-phenylpiperidin-4-yl)benzenesulfonamide

While primary amines can be oxidized to various products, including imines, hydroxylamines, or nitro compounds, the specific oxidation pathways for 4-Phenylpiperidin-4-amine (B3112317) are not extensively detailed in dedicated studies. Generally, controlled oxidation of primary amines can be challenging and may lead to a mixture of products or polymerization. The piperidine nitrogen, being a secondary amine in the free base form, could potentially be oxidized to a nitroxide radical under specific conditions, although this is more characteristic of sterically hindered amines like TEMPO.

The amine functionalities and the piperidine ring are in a reduced state and are generally resistant to further reduction under standard catalytic hydrogenation conditions. The most reactive site for reduction within the molecule is the phenyl group.

Catalytic hydrogenation of the phenyl ring can be achieved, typically requiring more forcing conditions (higher pressures and temperatures) or specific catalysts (e.g., Rhodium or Ruthenium) compared to the reduction of a simple alkene. This reaction converts the phenyl group to a cyclohexyl moiety. Studies on the hydrogenation of the related 4-phenylpyridine (B135609) have shown that catalysts like Palladium on carbon (Pd/C) can be used to selectively reduce the pyridine (B92270) ring to a piperidine, while careful selection of conditions is needed to prevent subsequent reduction of the phenyl ring. d-nb.infodntb.gov.uaakjournals.comakjournals.comresearchgate.net This suggests that the phenyl ring in 4-phenylpiperidine (B165713) is susceptible to hydrogenation, leading to the formation of 4-Cyclohexylpiperidin-4-amine.

Table 2: Potential Reduction Products of 4-Phenylpiperidine Scaffolds

Moiety Reaction Conditions Product Moiety Phenyl Ring Catalytic Hydrogenation H₂, High Pressure, Rh/C or Ru/C catalyst Cyclohexyl Ring Amide Derivative (at C4-amine) Amide Reduction LiAlH₄ or similar hydride reagent Secondary Amine (at C4)

Reactivity of the Phenyl Moiety: Electrophilic Aromatic Substitution

The reactivity of the phenyl ring towards electrophilic aromatic substitution (EAS) is profoundly influenced by the nature of the substituent attached to it—in this case, the 4-(amino)piperidin-4-yl group. Under the strongly acidic conditions typical for many EAS reactions (e.g., nitration with H₂SO₄/HNO₃ or sulfonation with fuming H₂SO₄), both the basic piperidine nitrogen and the primary amino nitrogen will be protonated.

The protonated nitrogens create a dicationic substituent, -[C₅H₉N⁺H₂]-[N⁺H₃]. This group exerts a powerful electron-withdrawing inductive effect (-I) on the phenyl ring. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density, making it a weaker nucleophile. Furthermore, such deactivating groups act as meta-directors, guiding the incoming electrophile to the carbon atoms meta to the point of attachment. This is because the resonance structures of the cationic intermediate (the sigma complex) for meta attack avoid placing the positive charge on the carbon directly attached to the electron-withdrawing substituent, which would be highly destabilizing.

Therefore, under acidic conditions, 4-Phenylpiperidin-4-amine dihydrochloride (B599025) is expected to undergo EAS reactions much slower than benzene (B151609) and yield predominantly meta-substituted products.

Table 3: Predicted Outcomes for Electrophilic Aromatic Substitution

Reaction Typical Reagents Electrophile Predicted Reactivity Predicted Major Product Nitration HNO₃, H₂SO₄ NO₂⁺ Strongly Deactivated 1-(4-(3-nitrophenyl)piperidin-4-yl)ammonium Halogenation Br₂, FeBr₃ Br⁺ Strongly Deactivated 1-(4-(3-bromophenyl)piperidin-4-yl)ammonium Sulfonation Fuming H₂SO₄ SO₃ Strongly Deactivated 3-(4-ammoniopiperidin-4-yl)benzenesulfonic acid Friedel-Crafts Alkylation R-Cl, AlCl₃ R⁺ Reaction Unlikely (Deactivated Ring) N/A Friedel-Crafts Acylation R-COCl, AlCl₃ R-CO⁺ Reaction Unlikely (Deactivated Ring) N/A

Protonation and Salt Formation Dynamics: The Dihydrochloride Form

4-Phenylpiperidin-4-amine is a diamine, containing two basic nitrogen centers: the endocyclic piperidine nitrogen and the exocyclic primary amine. Both can accept a proton to form their respective conjugate acids. Predicted pKa values for analogous structures, such as 4-phenylpiperidine (~10.2) and 4-aminopiperidine (~10.4), are very similar, suggesting that both nitrogen atoms in the subject molecule exhibit comparable basicity. guidechem.comlookchem.comchemicalbook.comchemicalbook.com

In the presence of a strong acid like hydrochloric acid (HCl), both amines are protonated, leading to the formation of a stable dicationic species, the dihydrochloride salt. This dicationic nature significantly increases the compound's polarity and, consequently, its solubility in water and other polar solvents compared to the free base. The equilibrium can be described in two steps:

C₁₁H₁₆N₂ + H⁺ ⇌ [C₁₁H₁₇N₂]⁺ (Monoprotonated species)

[C₁₁H₁₇N₂]⁺ + H⁺ ⇌ [C₁₁H₁₈N₂]²⁺ (Diprotonated species)

The dihydrochloride salt form is stable, crystalline, and often preferred for handling and formulation purposes. The parent free base can be regenerated by treatment with a strong base (e.g., NaOH) to deprotonate the ammonium (B1175870) centers.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The derivatization of 4-Phenylpiperidin-4-amine dihydrochloride typically involves nucleophilic substitution reactions at the amine centers. While specific thermodynamic and kinetic data for this compound are not widely published, valuable insights can be drawn from studies of related piperidine reactions.

Kinetic Aspects: Nucleophilic substitution reactions involving piperidine as the nucleophile generally follow second-order kinetics, where the rate is dependent on the concentration of both the amine and the electrophile. nih.govresearchgate.netresearchgate.netrsc.org For derivatization of the primary amine or the piperidine nitrogen of the free base, the reaction mechanism is typically Sₙ2. The rate of these reactions is influenced by several factors:

Nucleophilicity of the Amine: The primary amine at C4 is generally a strong nucleophile.

Nature of the Electrophile: The structure of the alkylating or acylating agent significantly impacts the reaction rate.

Leaving Group Ability: A better leaving group on the electrophile will accelerate the reaction.

Solvent Effects: Polar aprotic solvents can enhance the rate of Sₙ2 reactions. Activation parameters (activation energy, Eₐ; enthalpy and entropy of activation, ΔH‡ and ΔS‡) for these reactions reflect the energy barrier and the degree of order in the transition state. Reactions involving piperidine often have negative entropies of activation, consistent with two reactant molecules combining into a more ordered transition state complex. nih.gov

Nitrosation Kinetics of 4-Substituted Piperidine Scaffolds

The study of nitrosation kinetics is crucial, particularly in the pharmaceutical industry, to assess the risk of forming potentially carcinogenic nitrosamine (B1359907) impurities. Research into the aqueous nitrosation of 4-substituted piperidines, such as 4-phenylpiperidine hydrochloride—a close structural analog of this compound—provides significant insights into the reactivity of this scaffold. acs.orgacs.org

The rate of nitrosation for these compounds is influenced by several factors, including the concentration of the amine and the nitrosating agent, as well as the pH of the solution. At low concentrations of 4-substituted piperidines, their nitrosation rate is approximately one order of magnitude slower than that of simpler secondary amines like dimethylamine (B145610) (DMA). acs.org However, at higher concentrations, the disparity in reaction rates can become more pronounced, with bulky 4-substituted piperidines reacting several orders of magnitude slower than DMA. acs.orgacs.org

A kinetic model has been developed to predict the formation of nitrosamines from secondary amines. This model, however, has been shown to consistently overpredict the levels of nitrosation for 4-phenylpiperidine hydrochloride under various aqueous conditions. thieme-connect.com The discrepancy between the predicted and observed values is thought to arise from the competitive decomposition of the nitrosating agent, nitrous acid, into non-nitrosating species, a factor not fully accounted for in the model. thieme-connect.com This conservative nature of the model makes it a useful tool for risk assessment.

Below is a data table comparing the predicted versus observed nitrosation of 4-phenylpiperidine hydrochloride at 25°C after 24 hours.

| pH | Sodium Nitrite (B80452) (equivalents) | Predicted Nitrosamine (%) | Observed Nitrosamine (%) |

|---|---|---|---|

| 3 | 0.001 | 0.5 | 0.29 |

| 3 | 2 | 99.9 | 13.3 |

| 4 | 0.001 | 0.19 | 0.04 |

| 5 | 2 | <0.1 | 0.73 |

Impact of Reaction Conditions on Selectivity and Yield

Experimental results and simulations from solution-phase kinetic models indicate that nearly neutral to basic conditions (pH > 6) effectively prevent the nitrosation of these amines. acs.orgacs.org The nitrosation reaction is generally favored under acidic conditions, which facilitate the formation of the active nitrosating species from nitrite precursors. The main reactions for the dinitrogen trioxide (N₂O₃)-driven nitrosation of secondary amines are heavily influenced by pH. acs.org

The following table summarizes the effect of pH on the nitrosation of 4-phenylpiperidine hydrochloride.

| pH Range | Nitrosation Activity | Rationale |

|---|---|---|

| Acidic (e.g., pH 3-5) | Favorable | Promotes the formation of active nitrosating agents (e.g., N₂O₃) from nitrite. |

| Neutral to Basic (pH > 6) | Prevented/Inhibited | The concentration of the active nitrosating species is significantly reduced. |

Beyond pH, the solubility of the piperidine compound can also affect the reaction kinetics. For instance, the limited solubility of some 4-substituted piperidine hydrochlorides in water can lead to significantly lower nitrosation rates compared to more soluble amines, as the reaction primarily occurs in the solution phase. acs.org

Applications of 4 Phenylpiperidin 4 Amine Dihydrochloride As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems Utilizing the Piperidine (B6355638) Core

The 4-phenylpiperidin-4-amine (B3112317) scaffold is a versatile starting point for the synthesis of complex, fused heterocyclic systems. The presence of two distinct nitrogen atoms—the secondary amine within the piperidine ring and the primary exocyclic amine—provides multiple reaction sites for cyclization and annulation reactions.

Synthetic chemists can leverage these reactive centers to build new rings onto the existing piperidine framework. For instance, the amino groups can act as nucleophiles in condensation reactions with bifunctional electrophiles, such as β-diketones or α,β-unsaturated ketones. Such reactions can lead to the formation of fused polycyclic structures, including pyridines, pyrimidines, or diazepines, depending on the nature of the reacting partner. While specific examples directly utilizing 4-phenylpiperidin-4-amine in the synthesis of fused systems like pyrazolo[3,4-b]pyridines are specialized, the fundamental reactivity of its diamine-like structure makes it an ideal candidate for such transformations frontiersin.org. These strategies allow for the creation of novel, three-dimensional molecular architectures that are of significant interest in drug discovery and materials science.

Design and Synthesis of Advanced Chemical Probes and Ligands

One of the most significant applications of 4-phenylpiperidin-4-amine dihydrochloride (B599025) is its role as a precursor in the synthesis of highly specific ligands and chemical probes for biological targets. Its structural motif is central to a major class of synthetic opioids, and it serves as a key intermediate in the production of potent analgesics. federalregister.govfederalregister.gov

The 4-anilinopiperidine core is famously the backbone of fentanyl and its numerous analogues. federalregister.govresearchgate.netresearchgate.net Synthetic routes to these compounds often start with derivatization of the 4-anilinopiperidine scaffold. regulations.gov Beyond opioids, the scaffold has proven adaptable for other therapeutic targets. For example, it was used as a starting point in a high-throughput screen that identified a new class of inhibitors for the Hepatitis C virus (HCV) by targeting viral assembly. nih.gov This demonstrates the scaffold's utility in generating molecules that can probe complex biological processes beyond receptor binding. The ability to systematically modify the scaffold allows for the fine-tuning of a compound's affinity and selectivity for its intended biological target. mdpi.comnih.gov

| Ligand/Probe Class | Biological Target | Synthetic Application |

| Fentanyl Analogues | μ-Opioid Receptor (MOR) | Development of potent synthetic analgesics. researchgate.netresearchgate.net |

| Novel Opioid Ligands | μ (mu) and δ (delta) Opioid Receptors | Synthesis of selective agonists and antagonists for pain research. mdpi.comnih.gov |

| Antiviral Agents | Hepatitis C Virus (HCV) Assembly | Discovery of inhibitors targeting viral life cycle stages. nih.gov |

Precursor in Analogue and Derivative Libraries for Structure-Activity Relationship (SAR) Studies

The 4-phenylpiperidin-4-amine structure is considered a "privileged scaffold" in medicinal chemistry. This means its core framework is capable of binding to multiple biological targets, making it an excellent starting point for developing libraries of analogues for structure-activity relationship (SAR) studies. nih.govnih.gov SAR studies systematically modify a lead compound's structure to understand how chemical changes affect its biological activity, a critical step in drug optimization. researchgate.net

In the context of opioid research, extensive SAR studies have been conducted on the 4-anilinopiperidine class. researchgate.net Researchers have synthesized libraries of compounds by modifying three key positions: the piperidine nitrogen, the aniline (B41778) nitrogen, and the phenyl ring. For instance, replacing the phenethyl group on the piperidine nitrogen of fentanyl with other substituents has been shown to dramatically alter the compound's binding affinity for μ and δ opioid receptors. researchgate.net Similarly, adding substituents to the piperidine ring itself can influence potency, with even small changes in stereochemistry leading to significant differences in analgesic activity. researchgate.netresearchgate.net These studies are crucial for designing new ligands with improved therapeutic profiles, such as enhanced potency or reduced side effects. researchgate.net

The creation of analogue libraries from 4-phenylpiperidin-4-amine relies on a set of robust and versatile chemical reactions that allow for systematic structural modification. The two nitrogen atoms are the primary handles for introducing molecular diversity.

A common initial step is the reductive amination of a protected piperidone, such as 1-boc-4-piperidone, with aniline to form the core scaffold. Once the core is assembled, several strategies can be employed for diversification:

N-Alkylation: The secondary amine of the piperidine ring is readily alkylated using various alkyl halides or through reductive amination with aldehydes and ketones. This allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex phenethyl groups, which are critical for opioid receptor affinity. nih.gov

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or carboxylic acids (with a coupling agent) to form amides. The propionamide (B166681) group found in fentanyl is introduced via this method. federalregister.gov This reaction is a cornerstone of combinatorial chemistry for creating peptide-like structures. researchgate.net

Aromatic Substitution: The phenyl ring can be modified through electrophilic aromatic substitution reactions, although this is often accomplished by starting with a substituted aniline during the initial synthesis. This allows for the exploration of electronic and steric effects on receptor binding.

| Synthetic Strategy | Reaction Site | Reagents | Resulting Functional Group/Moiety |

| N-Alkylation | Piperidine Nitrogen | Alkyl halides, Aldehydes/Ketones + reducing agent | Secondary/Tertiary Amine |

| N-Acylation | Piperidine Nitrogen | Acyl chlorides, Carboxylic acids + coupling agents | Amide |

| Reductive Amination | Piperidine Nitrogen | Aldehydes/Ketones + reducing agent | Substituted N-alkyl group |

| Aromatic Substitution | Phenyl Ring | (Typically built-in from substituted aniline) | Halogenated, alkylated, or methoxylated phenyl rings |

A key challenge in diversifying the 4-phenylpiperidin-4-amine scaffold is achieving regioselectivity—the ability to selectively modify one of the two nitrogen atoms. The secondary amine within the piperidine ring is generally more nucleophilic and less sterically hindered than the nitrogen of the aniline group. Consequently, reactions like acylation and alkylation will preferentially occur at the piperidine nitrogen under standard conditions.

To achieve selective modification of the aniline nitrogen, a protection-deprotection strategy is often employed. The more reactive piperidine nitrogen is first protected with a group like tert-butyloxycarbonyl (Boc). nih.gov With the piperidine nitrogen masked, the aniline nitrogen is then free to react with an electrophile. Following this reaction, the Boc group is removed under acidic conditions to restore the piperidine nitrogen, which can then be further functionalized if desired. This multi-step process allows for the controlled and regioselective synthesis of specific isomers, which is essential for unambiguous SAR studies. figshare.com

Role in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are powerful tools for rapidly generating molecular complexity. nih.gov The 4-phenylpiperidin-4-amine scaffold is an excellent candidate for use as the amine component in several well-known MCRs.

The Ugi four-component reaction (U-4CR) is a prominent example. organic-chemistry.orgnih.gov This reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. researchgate.net By using 4-phenylpiperidin-4-amine as the amine input, chemists can rapidly synthesize complex, peptide-like molecules with the piperidine core embedded in the structure. researchgate.net This strategy is highly efficient for creating diverse libraries of compounds for drug discovery, as four points of diversity can be introduced in a single synthetic operation. The resulting Ugi products can also serve as intermediates for subsequent cyclization reactions to build novel heterocyclic systems. researchgate.net

Another related MCR is the Passerini three-component reaction , which involves a carboxylic acid, a carbonyl compound, and an isocyanide. wikipedia.orgorganic-chemistry.org While it does not directly utilize an amine, its utility in creating α-acyloxy amides is part of the broader toolkit of isocyanide-based MCRs that are revolutionizing the synthesis of complex organic molecules from simple building blocks.

| Ugi Reaction Component | Example Reactant | Role in Final Structure |

| Amine | 4-Phenylpiperidin-4-amine | Provides the core scaffold and a point of diversity. |

| Aldehyde | Benzaldehyde | Introduces a variable R¹ group. |

| Carboxylic Acid | Acetic Acid | Introduces a variable R² group (acyl moiety). |

| Isocyanide | tert-Butyl isocyanide | Introduces a variable R³ group (amide moiety). |

Analytical and Impurity Profiling Methodologies in the Context of 4 Phenylpiperidin 4 Amine Dihydrochloride Synthesis

Chromatographic Techniques for Reaction Monitoring and Product Characterization

Chromatographic methods are indispensable for monitoring the conversion of reactants to products and for characterizing the purity of 4-Phenylpiperidin-4-amine (B3112317) dihydrochloride (B599025). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 4-Phenylpiperidin-4-amine dihydrochloride. A validated Reverse-Phase HPLC (RP-HPLC) method can effectively separate the main compound from its starting materials, intermediates, and byproducts.

Table 1: Illustrative RP-HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. |

| Flow Rate | Typically in the range of 1.0 mL/min. |

| Column Temperature | Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility. |

| Detection | UV spectrophotometry at a wavelength where the analyte and potential impurities have significant absorbance, often in the range of 210-260 nm. |

| Injection Volume | A fixed volume, for example, 20 µL, is injected for analysis. |

This method allows for the quantification of the main peak corresponding to this compound and the detection of any related substances. Method validation according to International Council for Harmonisation (ICH) guidelines is crucial to ensure the method is accurate, precise, linear, and robust for its intended purpose.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for the analysis of volatile and thermally stable impurities that may be present, such as residual solvents or certain byproducts. For a compound like 4-Phenylpiperidin-4-amine, derivatization might be necessary to increase its volatility and thermal stability for GC analysis.

Spectroscopic Approaches for Elucidating Reaction Intermediates and Products

Spectroscopic techniques are vital for the structural elucidation of the desired product, as well as for identifying unknown intermediates and impurities formed during the synthesis of this compound. The primary spectroscopic methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in DMSO-d₆)

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic Protons | 7.10 - 7.30 (m) | 120.0 - 145.0 |

| Piperidine (B6355638) Protons (axial/equatorial) | 2.90 - 3.50 (m) | 40.0 - 55.0 |

| Amine Protons | Broad signal, variable | - |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with a chromatographic system (LC-MS or GC-MS), it allows for the separation and identification of individual components in a mixture. The electron ionization (EI) mass spectrum of 4-anilinopiperidine (the free base) would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the piperidine ring and the aniline (B41778) moiety.

Table 3: Expected Key Mass Fragments in the Mass Spectrum of 4-Anilinopiperidine

| m/z (mass-to-charge ratio) | Possible Fragment Structure |

| 176 | Molecular ion [M]⁺ |

| 104 | Phenylamino fragment |

| 93 | Aniline radical cation |

| 77 | Phenyl cation |

The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound and to identify related impurities.

Identification and Quantification of this compound as a Synthetic Impurity

In the synthesis of other active pharmaceutical ingredients (APIs), particularly certain synthetic opioids, this compound can itself be an impurity if it is an unreacted starting material or a degradation product. Its detection and quantification are therefore critical for the quality control of the final drug substance.

The analytical methods described in the previous sections, particularly validated HPLC methods, are employed for this purpose. The concentration of this compound as an impurity is typically controlled to very low levels, often specified in pharmacopeial monographs or by regulatory authorities. The limit of detection (LOD) and limit of quantification (LOQ) of the analytical method must be sufficiently low to accurately measure the impurity at its specification limit.

Methodologies for Tracking Trace Impurities in Pharmaceutical Precursors

The control of trace impurities in pharmaceutical precursors is of paramount importance as these impurities can be carried through the synthetic process and compromise the quality and safety of the final API. The methodologies for tracking trace impurities often require highly sensitive analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred technique for trace impurity analysis due to its high sensitivity and selectivity. By using Multiple Reaction Monitoring (MRM), specific precursor-product ion transitions for known impurities can be monitored, allowing for their detection and quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

Table 4: Illustrative LC-MS/MS Parameters for Trace Analysis of a Potential Impurity

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z of the target impurity |

| Product Ion (Q3) | m/z of a characteristic fragment ion |

| Collision Energy | Optimized for the specific fragmentation |

| Dwell Time | Set to ensure sufficient data points across the chromatographic peak |

Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM) is another powerful tool for the trace analysis of volatile or semi-volatile impurities. By monitoring only the specific ions characteristic of the target impurity, the signal-to-noise ratio is significantly enhanced, enabling lower detection limits.

The development and validation of these trace analysis methods are complex and require careful consideration of factors such as matrix effects, sample preparation, and the availability of reference standards for the impurities.

Regulatory Considerations and Implications for Academic Research Involving 4 Phenylpiperidin 4 Amine Dihydrochloride

Classification as a Controlled Substance Precursor: Impact on Research

4-Phenylpiperidin-4-amine (B3112317) dihydrochloride (B599025) is a salt of N-phenylpiperidin-4-amine, a compound also known as 4-anilinopiperidine (4-AP). ucla.eduwestlaw.comusdoj.gov Due to its documented use in the illicit manufacture of fentanyl and its analogues, 4-anilinopiperidine, along with its salts, amides, carbamates, and halides, has been designated as a List I chemical by the U.S. Drug Enforcement Administration (DEA). ucla.eduusdoj.govgovinfo.gov This classification is based on findings that it is an important precursor in the synthesis of these controlled substances. dea.gov

The impact of this classification on academic research is substantial. As a List I chemical, any laboratory seeking to use 4-Phenylpiperidin-4-amine dihydrochloride must navigate a stringent set of federal regulations. This includes DEA registration, record-keeping, and security requirements. regulations.gov Researchers must obtain the necessary licenses to possess and handle the substance, a process that involves thorough background checks and justification for its use in legitimate scientific inquiry. vcu.edu The heightened regulatory burden can lead to increased administrative costs and potential delays in research timelines, as investigators must ensure and demonstrate full compliance with all legal requirements.

Adherence to Controlled Substance Act (CSA) and International Regulations

In the United States, the primary legislation governing the handling of this compound is the Controlled Substances Act (CSA). dea.gov The CSA and its implementing regulations (21 CFR Parts 1300-1399) establish a comprehensive framework for the control of substances with the potential for abuse. stanford.edunih.gov For a List I chemical like this compound, the CSA mandates that researchers:

Register with the DEA: Any individual or institution wishing to procure, store, or use the compound must hold a valid DEA registration for that specific activity and location. vcu.edu

Maintain meticulous records: All transactions involving the chemical must be documented, including acquisition, use, and disposal. regulations.gov These records must be kept for a minimum of two years and be readily available for inspection by the DEA. regulations.gov

Implement robust security measures: The compound must be stored securely to prevent theft or diversion. uci.edu This typically involves storage in a locked, strong cabinet or safe with restricted access limited to authorized personnel. uci.edugla.ac.uk

Report any theft or significant loss: Any suspected theft or unexplained loss of the substance must be reported to the DEA and local law enforcement immediately. nih.govuci.edu

The regulatory landscape for this compound is not confined to the United States. Recognizing its role as a fentanyl precursor, international bodies have also taken action. The United Nations Commission on Narcotic Drugs has added N-phenylpiperidin-4-amine (4-AP) and its derivatives to Table I of the Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances. unodc.orggazette.gc.caeuropa.eu This has prompted member nations, including the European Union and Canada, to implement their own stringent controls on the substance and its related compounds. gazette.gc.caeuropa.eu Consequently, academic researchers involved in international collaborations must navigate a complex web of regulations that vary by jurisdiction, requiring a thorough understanding of the legal requirements in all participating countries.

Best Practices for Handling and Documentation in Academic Laboratories

To ensure compliance and maintain a safe research environment, academic laboratories working with this compound should adopt a set of best practices for its handling and documentation. These practices are designed to meet and exceed regulatory requirements, thereby minimizing the risk of non-compliance and ensuring the integrity of the research.

Key Best Practices:

| Area of Focus | Recommended Best Practices |

| Personnel | - Designate a lead researcher or principal investigator who is responsible for the overall management of the controlled substance. uci.edu - Ensure all personnel with access to the compound have undergone necessary background checks and are thoroughly trained on handling and security protocols. vcu.edu - Maintain a log of all authorized users with their signatures. vcu.edu |

| Procurement and Inventory | - Order the minimum quantity of the substance required for the research protocol. - Upon receipt, verify the identity and quantity of the compound and record it in a dedicated inventory log. labmanager.com - Conduct regular inventories, at least biennially as required by the DEA, to reconcile the amount on hand with the records. stanford.edu |

| Storage and Security | - Store the compound in a securely locked cabinet or safe, with access limited to a minimal number of authorized individuals. gla.ac.uk - Keep the storage keys or combination in the possession of authorized personnel and in a secure, separate location. uci.edu - Do not store controlled substances with other chemicals. |

| Usage and Documentation | - Maintain a detailed usage log for each container of the substance. stanford.edu - Each entry in the log should include the date, the name of the researcher, the amount used, and the remaining balance. stanford.edu - All records must be legible, accurate, and kept up-to-date. |

| Disposal | - Do not dispose of the compound through standard laboratory waste channels. labmanager.com - Utilize a reverse distributor or an approved hazardous waste program for the disposal of any unused or expired material, ensuring a clear chain of custody and documentation. stanford.edulabmanager.com |

Adherence to these practices not only ensures regulatory compliance but also fosters a culture of responsibility and accountability within the research laboratory.

Future Outlook for Research within Regulatory Frameworks

The future of research involving compounds like this compound will likely be shaped by several evolving trends. The increasing global concern over synthetic opioids will probably lead to even more stringent regulations and international cooperation in controlling precursor chemicals. cymitquimica.com Academic institutions can expect heightened scrutiny from regulatory bodies, necessitating robust and well-documented compliance programs. uci.edu

In response to these challenges, the scientific community is likely to see a greater emphasis on the development of alternative research methodologies that may reduce or eliminate the need for regulated precursors. oup.com Additionally, there is a growing movement towards "green chemistry" and the design of safer, more sustainable chemicals that are less prone to diversion or misuse. cymitquimica.com

For academic researchers, navigating this evolving landscape will require a proactive approach. Staying informed about changes in chemical control regulations, fostering strong relationships with institutional environmental health and safety departments, and championing a culture of compliance will be essential for the continuation of vital research within these necessary regulatory frameworks. su.se The ability to conduct research with regulated substances will depend on a demonstrated commitment to responsible stewardship and the highest standards of safety and security.

Q & A

Q. What protocols validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose to pH 1–10 buffers at 37°C for 24–72 hours; analyze by UPLC .

- Plasma Stability : Incubate with rat/human plasma (1 mg/mL) and quantify parent compound via LC-MS .

- Light/Heat Stress : Store at 40°C/75% RH or under UV light (ICH Q1A guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.